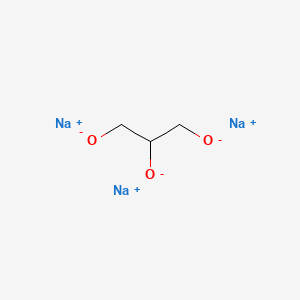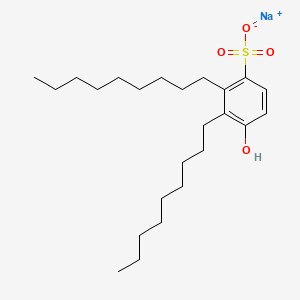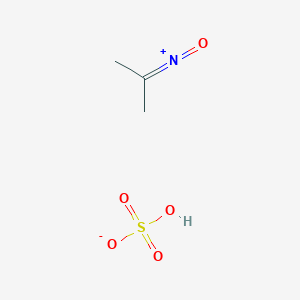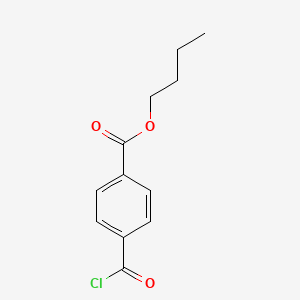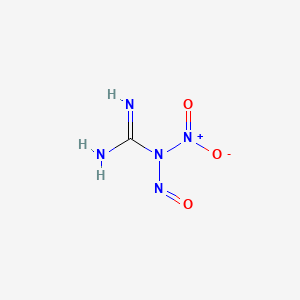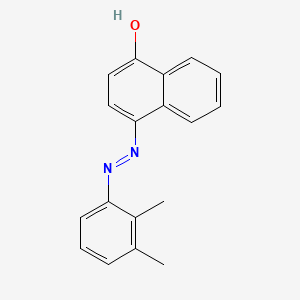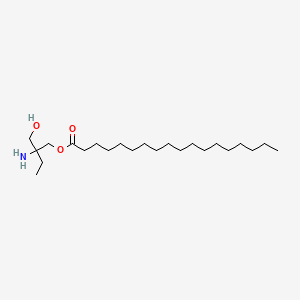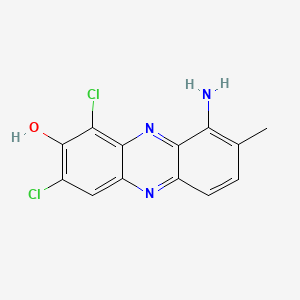
9-Amino-1,3-dichloro-8-methylphenazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 275-492-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 275-492-5 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
EINECS 275-492-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 275-492-5 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of EINECS 275-492-5 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions often result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
EINECS 275-492-5 has a wide range of scientific research applications across various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of EINECS 275-492-5 involves its interaction with specific molecular targets and pathways. While detailed mechanisms for this compound are not explicitly documented, similar compounds often exert their effects by binding to enzymes or receptors, altering their activity and triggering downstream biological responses. These interactions can lead to various physiological effects, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
EINECS 275-492-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as α-mono or α,α-dichloro ketones and β-ketoesters. The unique properties of EINECS 275-492-5, such as its specific reactivity and applications, distinguish it from these related compounds .
Conclusion
EINECS 275-492-5 is a versatile chemical compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for various fields, including chemistry, biology, medicine, and industry. By comparing it with similar compounds, we can appreciate its unique properties and contributions to scientific advancements.
Properties
CAS No. |
71463-53-1 |
|---|---|
Molecular Formula |
C13H9Cl2N3O |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
9-amino-1,3-dichloro-8-methylphenazin-2-ol |
InChI |
InChI=1S/C13H9Cl2N3O/c1-5-2-3-7-12(10(5)16)18-11-8(17-7)4-6(14)13(19)9(11)15/h2-4,19H,16H2,1H3 |
InChI Key |
MNKJIZWFVWROBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C(=C(C=C3N=C2C=C1)Cl)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


